molecular formula C11H14N2O5 B1351469 4-tert-Butyl-2,6-dinitroanisole CAS No. 77055-30-2

4-tert-Butyl-2,6-dinitroanisole

Cat. No.: B1351469
CAS No.: 77055-30-2
M. Wt: 254.24 g/mol
InChI Key: OPKICKIJGJZVTG-UHFFFAOYSA-N
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Description

4-tert-Butyl-2,6-dinitroanisole is an organic compound with the molecular formula C₁₁H₁₄N₂O₅. It is also known by other names such as 4-tert-Butyl-2,6-dinitrophenyl methyl ether and 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene . This compound is characterized by the presence of a tert-butyl group and two nitro groups attached to an anisole ring.

Preparation Methods

4-tert-Butyl-2,6-dinitroanisole can be synthesized through nitration of 4-tert-butylanisole. One common method involves dissolving 4-tert-butylanisole in acetonitrile and cooling the solution to -30°C. Nitronium tetrafluoroborate is then added batchwise, and the mixture is allowed to warm to -15°C before being cooled again and stirred for 30 minutes. The reaction mixture is then worked up by extraction with ethyl acetate and washing with saturated aqueous sodium chloride solution. The product is isolated by drying and recrystallization from isopropanol, yielding this compound with a high purity .

Chemical Reactions Analysis

4-tert-Butyl-2,6-dinitroanisole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-Butyl-2,6-dinitroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-2,6-dinitroanisole involves its interaction with molecular targets through its nitro and methoxy groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-tert-Butyl-2,6-dinitroanisole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of tert-butyl, nitro, and methoxy groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

5-tert-butyl-2-methoxy-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-11(2,3)7-5-8(12(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKICKIJGJZVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401253
Record name 4-tert-Butyl-2,6-dinitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77055-30-2
Record name 4-tert-Butyl-2,6-dinitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An alternative synthesis for N-sec-butyl-4-tert-butyl-2,6-dinitroaniline is set forth in U.S. Pat. Nos. 4,289,907 and 4,395,572 to Chan. The starting material in this synthesis is a nitrophenol such as 2,6-dinitro-4-tert-butylphenol. The nitrophenol is methylated by reaction with methyl iodide/potassium carbonate to produce 4-tert-butyl-2,6-dinitroanisole. The 4-tert-butyl-2,6-dinitroanisole is then reacted with sec-butylamine to produce N-sec-butyl-4-tert-butyl-2,6-dinitroaniline. While effective in producing the desired product, this process also suffers from a number of distinct disadvantages.
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Synthesis routes and methods III

Procedure details

reacting 2-nitro-4-tertbutylanisole with an acid mixture of nitric acid, sulfuric acid and oleum to produce 2,6-dinitro-4-tertbutylanisole; and
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Synthesis routes and methods IV

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reacting 2-nitro-4-tertbutylanisole with an acid mixture of nitric acid and sulfuric acid to produce 2,6-dinitro-4-tertbutylanisole; and
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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